1-(aminomethyl)-2,3-dihydro-1H-inden-2-amine
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Overview
Description
1-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine is an organic compound with a unique structure that includes an indane backbone substituted with an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine can be synthesized through several methods. One common approach involves the reductive amination of 2-indanone with formaldehyde and ammonia or an amine source under catalytic hydrogenation conditions. Another method includes the cyclization of appropriate precursors followed by functional group transformations to introduce the aminomethyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indane ring or the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for introducing halides, followed by nucleophilic substitution with various nucleophiles.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Saturated amines.
Substitution: Halogenated derivatives, substituted indanes.
Scientific Research Applications
1-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(aminomethyl)-2,3-dihydro-1H-inden-2-amine involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The indane backbone provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Aminomethyl)indane: Similar structure but lacks the dihydro modification.
2-Aminomethylindane: Differently substituted indane with similar functional groups.
1-(Aminomethyl)-2,3-dihydro-1H-indene: Another closely related compound with slight structural variations.
Uniqueness: 1-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
1-(aminomethyl)-2,3-dihydro-1H-inden-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,9-10H,5-6,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBZVPPPCVJKDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)CN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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